Cas no 860624-90-4 (5-Bromo-1H-indole-7-carboxylic acid)

5-Bromo-1H-indole-7-carboxylic acid is a brominated indole derivative with a carboxylic acid functional group at the 7-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. Its bromine substitution enhances reactivity for further functionalization, while the carboxylic acid group allows for conjugation or derivatization via amidation or esterification. The indole scaffold is a privileged structure in medicinal chemistry, making this compound valuable for drug discovery and development. It is typically handled under controlled conditions due to its sensitivity. High-purity grades ensure consistent performance in synthetic applications.
5-Bromo-1H-indole-7-carboxylic acid structure
860624-90-4 structure
Product Name:5-Bromo-1H-indole-7-carboxylic acid
CAS No:860624-90-4
MF:C9H6BrNO2
MW:240.053441524506
MDL:MFCD11845481
CID:662654
PubChem ID:53399257
Update Time:2025-05-20

5-Bromo-1H-indole-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-1H-indole-7-carboxylic acid
    • 1H-Indole-7-carboxylic acid, 5-bromo-
    • 5-Bromo indole-7-carboxylic acid
    • 1H-Indole-7-carboxylic acid,5-bromo
    • 5-bromo-1H-indole-7-caboxylic acid
    • 5-BROMO INDOLE-7-CARBOXYLIC ACID
    • 5-Bromoindole-7-carboxylic acid
    • VZYDZTIPNOBVNC-UHFFFAOYSA-N
    • SB15935
    • FCH1367485
    • AB0051484
    • AX8219729
    • ST24023870
    • Z5208
    • 5-Bromo-1H-indole-7-carboxylic acid (ACI)
    • AKOS016000666
    • DA-37922
    • 5-Bromo-1H-indole-7-carboxylicacid
    • EN300-152679
    • DTXCID50645344
    • 860624-90-4
    • FS-3778
    • MFCD11845481
    • SCHEMBL552639
    • SY114415
    • CS-W005216
    • DTXSID10694595
    • MDL: MFCD11845481
    • Inchi: 1S/C9H6BrNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13)
    • InChI Key: VZYDZTIPNOBVNC-UHFFFAOYSA-N
    • SMILES: O=C(C1C2=C(C=CN2)C=C(Br)C=1)O

Computed Properties

  • Exact Mass: 238.95800
  • Monoisotopic Mass: 238.95819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.1
  • XLogP3: 2.3

Experimental Properties

  • PSA: 53.09000
  • LogP: 2.62860

5-Bromo-1H-indole-7-carboxylic acid Security Information

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5-Bromo-1H-indole-7-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  50 h, reflux
Reference
3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent
Kerns, Jeffrey K. ; Busch-Petersen, Jakob; Fu, Wei; Boehm, Jeffrey C.; Nie, Hong; et al, ACS Medicinal Chemistry Letters, 2018, 9(12), 1164-1169

Production Method 2

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  rt
1.2 Reagents: Trifluoroacetic acid ;  rt
1.3 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ;  rt
1.4 Reagents: Lithium hydroxide Solvents: Methanol ;  heated
Reference
3,5-Disubstituted-indole-7-carboxamides: The discovery of a novel series of potent, selective inhibitors of IKK-β
Miller, David D.; Bamborough, Paul; Christopher, John A.; Baldwin, Ian R.; Champigny, Aurelie C.; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2255-2258

5-Bromo-1H-indole-7-carboxylic acid Raw materials

5-Bromo-1H-indole-7-carboxylic acid Preparation Products

5-Bromo-1H-indole-7-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:860624-90-4)5-Bromo-1H-indole-7-carboxylic acid
Order Number:A857953
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:10
Price ($):296.0/1042.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:860624-90-4)5-BROMO INDOLE-7-CARBOXYLIC ACID
Order Number:sfd20596
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 5-Bromo-1H-indole-7-carboxylic acid

Research Brief on 5-Bromo-1H-indole-7-carboxylic Acid (CAS: 860624-90-4) in Chemical Biology and Pharmaceutical Applications

5-Bromo-1H-indole-7-carboxylic acid (CAS: 860624-90-4) is a halogenated indole derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The presence of both bromine and carboxylic acid functional groups on the indole scaffold allows for diverse chemical modifications, making it a valuable building block in pharmaceutical research.

Recent studies have highlighted the role of 5-Bromo-1H-indole-7-carboxylic acid in the development of novel small-molecule inhibitors. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing potent and selective inhibitors of protein kinases involved in cancer signaling pathways. The researchers utilized this compound as a core scaffold, modifying its structure to optimize binding affinity and pharmacokinetic properties. The resulting derivatives showed promising activity against specific kinase targets with improved selectivity profiles compared to existing drugs.

In the field of anti-inflammatory drug development, 5-Bromo-1H-indole-7-carboxylic acid has been employed as a starting material for the synthesis of COX-2 selective inhibitors. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) reported the design of new derivatives that exhibited enhanced COX-2 selectivity and reduced gastrointestinal toxicity. The bromine atom at the 5-position was found to play a crucial role in modulating the compound's interaction with the COX-2 active site, as revealed by molecular docking studies and X-ray crystallography data.

The compound's potential in antimicrobial applications has also been explored. Research published in the European Journal of Medicinal Chemistry (2023) demonstrated that derivatives of 5-Bromo-1H-indole-7-carboxylic acid exhibited significant activity against drug-resistant bacterial strains. The carboxylic acid moiety facilitated the formation of salt forms with improved solubility and bioavailability, addressing a common challenge in antimicrobial drug development. Structure-activity relationship studies indicated that the bromine substitution pattern was critical for maintaining antimicrobial potency while minimizing cytotoxicity.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to produce 5-Bromo-1H-indole-7-carboxylic acid and its derivatives. A 2024 study in Organic Process Research & Development described a novel catalytic system that improved the yield and purity of the compound while reducing environmental impact. The new methodology employed greener solvents and minimized hazardous byproducts, aligning with the pharmaceutical industry's increasing emphasis on sustainable chemistry practices.

In conclusion, 5-Bromo-1H-indole-7-carboxylic acid (CAS: 860624-90-4) continues to be a valuable scaffold in pharmaceutical research, with recent studies expanding its applications across multiple therapeutic areas. Its structural versatility, combined with ongoing synthetic methodology improvements, positions this compound as an important tool in the development of next-generation therapeutics. Future research directions may focus on exploring its potential in targeted drug delivery systems and combination therapies, as well as further optimizing its physicochemical properties for enhanced drug-like characteristics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:860624-90-4)5-Bromo-1H-indole-7-carboxylic acid
A857953
Purity:99%/99%
Quantity:5g/25g
Price ($):296.0/1042.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:860624-90-4)5-BROMO INDOLE-7-CARBOXYLIC ACID
sfd20596
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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